4-Methoxy-6-methyl-2H-pyran-2-one

Catalog No.
S1895719
CAS No.
672-89-9
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-6-methyl-2H-pyran-2-one

CAS Number

672-89-9

Product Name

4-Methoxy-6-methyl-2H-pyran-2-one

IUPAC Name

4-methoxy-6-methylpyran-2-one

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-5-3-6(9-2)4-7(8)10-5/h3-4H,1-2H3

InChI Key

MTZAUZNQAMNFME-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)OC

Canonical SMILES

CC1=CC(=CC(=O)O1)OC

4-Methoxy-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C7H8O3C_7H_8O_3 and a molecular weight of approximately 140.1366 g/mol. It is recognized for its distinctive pyranone structure, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. This compound is also known by other names, including methyltriacetolactone and 2H-pyran-2-one, 6-methyl-4-methoxy. Its structure can be represented as follows:

text
O / \ C C | |C-O-C | |C C

The compound is typically encountered in various chemical contexts, particularly in organic synthesis and medicinal chemistry.

  • Suzuki Cross-Coupling Reactions: This compound can be synthesized through palladium-mediated cross-coupling reactions, where it reacts with aryl halides to form arylpyranones .
  • Halogenation: It can undergo halogenation to produce brominated derivatives, which have been studied for their potential biological activities .
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols, depending on the reaction conditions.

Research indicates that 4-Methoxy-6-methyl-2H-pyran-2-one exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that this compound has antimicrobial effects against certain bacteria and fungi, making it a candidate for pharmaceutical applications .
  • Antioxidant Activity: The compound has shown potential antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
  • Cytotoxicity: Preliminary studies indicate that it may possess cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Several methods are employed to synthesize 4-Methoxy-6-methyl-2H-pyran-2-one:

  • Condensation Reactions: One common method involves the condensation of appropriate aldehydes or ketones with methanol in the presence of an acid catalyst.
  • Palladium-Catalyzed Reactions: As mentioned earlier, the use of palladium catalysts in cross-coupling reactions allows for the formation of this compound from various aryl halides .
  • Cyclization Reactions: Cyclization of suitable precursors, such as 1,3-diketones with methanol under acidic conditions, can also yield this pyranone.

4-Methoxy-6-methyl-2H-pyran-2-one finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activities, it is being explored for potential use in drug development.
  • Flavoring and Fragrance: This compound may be utilized in the formulation of flavors and fragrances due to its pleasant aroma.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for developing agricultural pesticides or fungicides.

Interaction studies involving 4-Methoxy-6-methyl-2H-pyran-2-one focus on its biological effects and mechanisms:

  • Drug Interactions: Research is ongoing to determine how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.
  • Synergistic Effects: Studies have indicated potential synergistic effects when combined with other compounds, enhancing its efficacy against microbial strains or cancer cells.

Several compounds share structural similarities with 4-Methoxy-6-methyl-2H-pyran-2-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-6-methyl-2H-pyran-2-oneC7H8O3C_7H_8O_3Hydroxyl group instead of methoxy
5-Hydroxy-4-methyl-2H-pyran-2-oneC7H8O3C_7H_8O_3Hydroxyl group at position five
4-Methoxy-6-methylcoumarinC10H10O3C_{10}H_{10}O_3Coumarin derivative with additional aromatic ring

These compounds exhibit distinct biological activities and chemical properties that differentiate them from 4-Methoxy-6-methyl-2H-pyran-2-one. The unique methoxy group at position four contributes to the specific reactivity and biological profile of this compound compared to others in its class.

XLogP3

0.8

Melting Point

86.0 °C

UNII

53I7K68X7Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

672-89-9

Wikipedia

4-Methoxy-6-methylpyran-2-one

Dates

Modify: 2023-08-16

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